2-(Ethylsulfanyl)-5-methylaniline
Description
2-(Ethylsulfanyl)-5-methylaniline is an aromatic amine featuring a benzene ring substituted with an ethylsulfanyl (–S–CH₂CH₃) group at the 2-position and a methyl (–CH₃) group at the 5-position (Figure 1). The ethylsulfanyl moiety introduces sulfur-based electron-donating and nucleophilic properties, while the methyl group enhances lipophilicity. This compound serves as a precursor in synthesizing derivatives with applications in medicinal chemistry, particularly in antioxidant and enzyme-targeting agents .
Properties
IUPAC Name |
2-ethylsulfanyl-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLLWKOKBCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)-5-methylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylphenylamine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(Ethylsulfanyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-ethylsulfinyl-5-methylphenylamine .
Scientific Research Applications
2-(Ethylsulfanyl)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, resulting in altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally analogous to 2-(ethylsulfanyl)-5-methylaniline, differing in substituent type, oxidation state, or position:
| Compound Name | Substituents (Position) | Key Functional Groups | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | –S–CH₂CH₃ (2), –CH₃ (5) | Thioether (–S–), methyl | –2 (thioether) |
| 5-(Ethylsulfonyl)-2-methoxyaniline | –SO₂–CH₂CH₃ (5), –OCH₃ (2) | Sulfonyl (–SO₂–), methoxy | +6 (sulfonyl) |
| 2-Methyl-5-(methylsulfonyl)aniline | –SO₂–CH₃ (5), –CH₃ (2) | Sulfonyl, methyl | +6 |
| 2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline | –SO₂–CH₂CH₃ (2), –CF₃ (5) | Sulfonyl, trifluoromethyl | +6 |
| 2-(4-Ethoxyphenoxy)-5-methylaniline | –O–C₆H₄–OCH₂CH₃ (2), –CH₃ (5) | Ether (–O–), ethoxyphenoxy | – |
Key Observations :
- Sulfur Oxidation State : The sulfonyl (–SO₂–) group (e.g., in 5-(ethylsulfonyl)-2-methoxyaniline) is highly electron-withdrawing and polar compared to the thioether (–S–) in the target compound. This increases solubility in aqueous media and enhances hydrogen-bonding capacity, critical for enzyme inhibition .
- Substituent Effects : Trifluoromethyl (–CF₃) groups (e.g., in 2-(ethylsulfonyl)-5-(trifluoromethyl)aniline) introduce strong electron-withdrawing effects and metabolic stability, whereas methoxy (–OCH₃) groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) donate electrons via resonance, modulating aromatic ring reactivity .
Physicochemical Properties
| Property | This compound | 5-(Ethylsulfonyl)-2-methoxyaniline | 2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~167.3 (estimated) | 215.28 | 253.25 |
| Polarity | Moderate (thioether) | High (sulfonyl, methoxy) | High (sulfonyl, –CF₃) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.8 | ~2.9 |
| Solubility | Low in water | Moderate in polar solvents | Low (hydrophobic –CF₃) |
Notes: Sulfonyl groups enhance aqueous solubility, whereas –CF₃ increases lipophilicity, impacting membrane permeability and biodistribution .
Biological Activity
Overview
2-(Ethylsulfanyl)-5-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an ethylsulfanyl group and a methyl group on the aniline structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 149.21 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells, showing a dose-dependent response with IC50 values in the micromolar range. The study attributed this activity to the compound's interaction with specific cellular pathways involved in cell cycle regulation.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain tyrosine kinases, which are crucial in various signaling pathways associated with cancer progression.
- Research Findings : A comparative analysis indicated that this compound exhibits inhibitory effects on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key target in angiogenesis. This was evidenced by a significant reduction in phosphorylation levels of VEGFR2 in treated cells compared to controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound shows moderate lipophilicity, suggesting good membrane permeability.
- Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily via oxidation.
- Toxicity : Toxicological assessments reveal that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal cells, indicating a favorable safety profile.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
